molecular formula C21H24ClN3O4 B10964570 4-(5-chloro-2-methoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

4-(5-chloro-2-methoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

Cat. No.: B10964570
M. Wt: 417.9 g/mol
InChI Key: RXGIWFTZCXYGME-UHFFFAOYSA-N
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Description

4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzyl chloride and 2,3-dihydro-1,4-benzodioxin-6-amine.

    Formation of Intermediate: The benzyl chloride is reacted with piperazine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with the benzodioxin-6-amine under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methoxybenzyl)-1-piperazinecarboxamide: Lacks the benzodioxin moiety.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide: Lacks the chloromethoxybenzyl group.

Uniqueness

4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is unique due to the presence of both the chloromethoxybenzyl and benzodioxin moieties, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24ClN3O4/c1-27-18-4-2-16(22)12-15(18)14-24-6-8-25(9-7-24)21(26)23-17-3-5-19-20(13-17)29-11-10-28-19/h2-5,12-13H,6-11,14H2,1H3,(H,23,26)

InChI Key

RXGIWFTZCXYGME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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